REACTION_SMILES
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[C:6](#[N:7])[c:8]1[c:9](-[c:17]2[cH:18][c:19]([O:23][CH3:24])[cH:20][cH:21][cH:22]2)[n:10][c:11]([S:15][CH3:16])[n:12][c:13]1[OH:14].[CH2:35]1[O:36][CH2:37][CH2:38][O:39][CH2:40]1.[CH3:25][N:26]([c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1)[CH3:33].[OH2:34].[P:1]([Cl:2])([Cl:3])([Cl:4])=[O:5]>>[Cl:3][c:13]1[c:8]([C:6]#[N:7])[c:9](-[c:17]2[cH:18][c:19]([O:23][CH3:24])[cH:20][cH:21][cH:22]2)[n:10][c:11]([S:15][CH3:16])[n:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(-c2nc(SC)nc(O)c2C#N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1cccc(-c2nc(SC)nc(Cl)c2C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |